molecular formula C10H12BFO3 B3115400 3-Butanoyl-4-fluorophenylboronic acid CAS No. 2096332-56-6

3-Butanoyl-4-fluorophenylboronic acid

Cat. No. B3115400
CAS RN: 2096332-56-6
M. Wt: 210.01
InChI Key: VRKNUQIMTSFYAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Butanoyl-4-fluorophenylboronic acid is C10H12BFO3 . It has a molecular weight of 210.01 .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used in the synthesis of many organic compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : A study by Liu Zao (2005) involved synthesizing a derivative of phenylboronic acid, illustrating the potential pathways to synthesize compounds related to 3-Butanoyl-4-fluorophenylboronic acid (Liu Zao, 2005).
  • Spectroscopy and Adsorption Studies : Research by Piergies et al. (2013) conducted spectroscopic studies using FT-IR, FT-Raman, and SERS on fluoro and formyl analogues of phenylboronic acids, contributing to understanding the adsorption mechanisms of these compounds (Piergies et al., 2013).
  • Halodeboronation Reactions : Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, a key reaction in the synthesis of various organic compounds, which could be applicable to this compound (Szumigala et al., 2004).

Catalysis and Material Science

  • Suzuki-Miyaura Coupling Reactions : Research by Erami et al. (2017) demonstrated the use of phenylboronic acids in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of complex organic compounds, including fluorinated derivatives (Erami et al., 2017).
  • Surface Chemistry Applications : A study by Silva-Quiñones et al. (2021) investigated the reactions of 4-fluorophenylboronic acid with silicon surfaces, indicating its potential in surface chemistry and material science applications (Silva-Quiñones et al., 2021).

Biomedical and Sensor Applications

  • Photonic Crystal Glucose-Sensing : Alexeev et al. (2004) developed a photonic crystal glucose-sensing material using derivatives of phenylboronic acid, showcasing its potential in noninvasive biomedical sensing applications (Alexeev et al., 2004).
  • Antifungal Activity : Research by Borys et al. (2019) on fluoro-formylphenylboronic acids highlighted their antifungal properties, suggesting potential biomedical applications (Borys et al., 2019).

Liquid Crystals and Polymers

  • Liquid Crystal Displays : Jiang et al. (2012) synthesized fluorinated biphenyl liquid crystals, demonstrating the role of fluorophenylboronic acids in the development of advanced materials for display technologies (Jiang et al., 2012).

Mechanism of Action

Target of Action

3-Butanoyl-4-fluorophenylboronic acid is a type of phenylboronic acid derivative . Phenylboronic acids are known to be used as inhibitors of serine protease and kinase enzymes , which play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

Phenylboronic acids, in general, are known to interact with their targets (such as serine protease and kinase enzymes) by forming reversible covalent bonds . This interaction can inhibit the activity of these enzymes, thereby affecting the growth and progression of tumor cells .

Biochemical Pathways

Phenylboronic acids, including this compound, are often used as synthetic intermediates in organic synthesis . One of the key reactions they participate in is the Suzuki-Miyaura reaction , which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in the synthesis of various organic compounds, including many inhibitors of serine proteases .

Pharmacokinetics

The suzuki-miyaura reaction, in which this compound is often used, is known for its mild and functional group tolerant reaction conditions . This suggests that compounds synthesized through this reaction, including potential drugs, may have favorable ADME properties.

Result of Action

The result of the action of this compound is largely dependent on the specific biochemical context in which it is used. As a potential inhibitor of serine protease and kinase enzymes, it could contribute to the suppression of tumor growth and progression . .

Action Environment

The action of this compound, like that of many other chemical compounds, can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of certain functional groups, the choice of catalyst, and the reaction conditions . .

properties

IUPAC Name

(3-butanoyl-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO3/c1-2-3-10(13)8-6-7(11(14)15)4-5-9(8)12/h4-6,14-15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKNUQIMTSFYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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